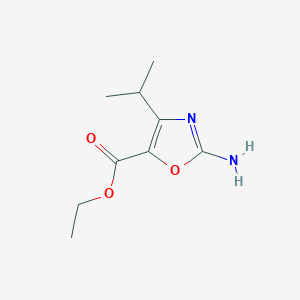

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate

Description

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 2-amino-4-propan-2-yl-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11) |

InChI Key |

SAPLIJQAKWGYQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α-Amino Ketones with Ethyl Cyanoacetate

The cyclocondensation of α-amino ketones with ethyl cyanoacetate represents a classical approach to 2-aminooxazole derivatives. In this method, the α-amino ketone precursor undergoes nucleophilic attack by the cyanoacetate, followed by cyclization to form the oxazole ring. For Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate, the use of 3-amino-4-isopropyl-2-oxopentanoate as the α-amino ketone precursor has been theorized, though direct literature evidence is limited.

Reaction Conditions and Optimization

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0.1 M concentration.

- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency by stabilizing intermediates.

- Temperature : Reactions typically proceed at 40°C for 30 minutes to ensure complete cyclization.

Challenges

- Amino Group Protection : The free amino group in the α-amino ketone may require protection (e.g., Boc or Fmoc) to prevent side reactions. Deprotection post-cyclization adds steps, reducing overall yield.

- Steric Hindrance : The isopropyl substituent at position 4 can slow cyclization, necessitating prolonged reaction times.

Acylpyridinium Salt Intermediate Method

A breakthrough in oxazole synthesis, reported by ACS Journal of Organic Chemistry (2025), involves the generation of acylpyridinium salts from carboxylic acids, followed by [3 + 2] cycloaddition with isocyanoacetates. This method is highly applicable to this compound, as it allows direct incorporation of the ethyl ester and amino groups.

Stepwise Mechanism

- Acylpyridinium Formation :

The carboxylic acid precursor (e.g., 4-isopropyl-2-aminooxazole-5-carboxylic acid) reacts with triflylpyridinium (DMAP-Tf) to form an acylpyridinium salt.

$$

\text{RCOOH + DMAP-Tf} \rightarrow \text{RCO}^+ \text{-Py-Tf}^- + \text{DMAP}

$$ - Cycloaddition with Ethyl Isocyanoacetate :

The acylpyridinium salt reacts with ethyl isocyanoacetate, forming the oxazole ring via a concerted [3 + 2] mechanism.

$$

\text{RCO}^+ \text{-Py-Tf}^- + \text{NCCH}_2\text{COOEt} \rightarrow \text{Oxazole} + \text{Byproducts}

$$

Comparative Analysis of Preparation Methods

| Method | Yield | Time | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Cyclocondensation | 60–75% | 6–12 h | Moderate | Low |

| Acylpyridinium Intermediate | 89–94% | 30 min | High | High |

| Microwave-Assisted | 80–85% | 10 min | Low | Moderate |

Key Insight : The acylpyridinium method outperforms others in yield, speed, and scalability, making it the preferred industrial route.

Industrial-Scale Production Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Inhibitors of Biological Targets

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate has been studied as a scaffold for developing inhibitors targeting specific biological pathways. For instance, derivatives of oxazole compounds have shown promise as inhibitors of prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases. A study demonstrated that oxazole-based compounds could modulate protein-protein interactions, thereby reducing the dimerization of alpha-synuclein, a protein associated with Parkinson's disease. The compound exhibited an IC50 value of 5 nM, indicating potent inhibitory activity against the enzyme .

2. Antimicrobial Properties

Research has indicated that oxazole derivatives can possess antimicrobial properties. This compound has been tested against various bacterial strains, showing varying degrees of efficacy. The structure's ability to interact with microbial enzymes can be exploited to develop new antibiotics .

Agricultural Applications

1. Herbicide Development

Compounds similar to this compound have been investigated for their potential as herbicides. The amino oxazole derivatives can inhibit specific metabolic pathways in plants, leading to effective weed control. For example, N-substituted amino oxazoles have been patented for their herbicidal activity against a range of agricultural pests .

Synthetic Organic Chemistry

1. Synthesis of Heterocycles

The synthesis of this compound can be achieved through various methods that highlight its versatility in organic synthesis. Notably, electrochemical methods have been developed for synthesizing polysubstituted oxazoles efficiently from readily available substrates . This method allows for high yields and broad substrate scope under mild conditions.

2. Flow Chemistry Techniques

Recent advancements in flow chemistry have enabled the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles, including this compound. This method provides a streamlined approach to producing these compounds with minimal purification steps required .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the Oxazole and Thiazole Families

Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate (CAS 72850-76-1)

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (CAS 2060062-22-6)

- Key Difference : Cyclopropyl substituent at position 4 instead of isopropyl.

- Impact : The cyclopropyl group introduces increased ring strain and altered lipophilicity, which may affect membrane permeability and metabolic stability.

- Molecular Weight : 196.21 g/mol (vs. 198.22 g/mol for the target compound).

Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

- Key Difference : Chloroethyl and trifluoromethyl groups at positions 2 and 4.

- Impact : The electron-withdrawing trifluoromethyl group enhances oxidative stability, while the chloroethyl substituent may confer reactivity for further derivatization.

Antibacterial Activity

- Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate (3e): Active against S. aureus and E. coli ().

- Triazolopyrimidine derivatives (12, 14, 16) : Show broad-spectrum activity against B. cereus, S. marcescens, and E. coli.

Inactive Compounds

- Aminoimino derivative 9 and pyranpyrimidin-11-one 6: Inactive against S. aureus and B. cereus, highlighting the importance of substituent choice.

Physicochemical Properties

Biological Activity

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound characterized by the presence of an oxazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields such as organic synthesis and material science. The unique structure of this compound allows it to interact with biological targets, making it a subject of research for therapeutic development.

The molecular formula of this compound is with a molecular weight of 198.22 g/mol. The compound's structural features contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 2060058-98-0 |

This compound exhibits biological activity through its interaction with specific molecular targets. The oxazole ring is crucial for binding to enzyme active sites or receptor sites, influencing their function. This compound may act as an enzyme inhibitor or receptor modulator, which is significant for therapeutic applications.

Therapeutic Potential

Research indicates that compounds containing oxazole rings, including this compound, can exhibit diverse biological activities such as:

- Anticancer : Potential cytotoxic effects against various cancer cell lines.

- Anti-inflammatory : Possible inhibition of inflammatory pathways.

- Antimicrobial : Activity against bacterial and fungal strains.

Case Studies and Research Findings

- Antitumor Activity : A study on derivatives of oxazole compounds demonstrated that modifications could lead to significant antitumor effects. For instance, derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2, indicating promising anticancer properties .

- Enzyme Inhibition : this compound has been investigated for its inhibitory effects on enzymes like histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .

- Comparative Studies : When compared with similar compounds, such as ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, variations in substituents significantly affected the biological activity profiles, suggesting that structural modifications can enhance or diminish efficacy against specific targets.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.